Product packaging for Malayamycin A(Cat. No.:)

Malayamycin A

Cat. No.: B1241740
M. Wt: 342.3 g/mol
InChI Key: WHUYYLXWQSFRQH-MHCVYJKHSA-N
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Description

Identification of the Producing Microorganism: Streptomyces malaysiensis

The source of Malayamycin A is the Gram-positive bacterium Streptomyces malaysiensis. nih.gov Members of the Streptomyces genus are renowned for their ability to produce a wide array of secondary metabolites, including a significant percentage of clinically useful antibiotics.

The production of this compound has been linked to specific strains of S. malaysiensis, notably DSM 14702 and JHCC-553434. nih.govacs.org The type strain for the species is ATB-11, which is also available under other collection numbers such as DSM 41697 and JCM 10672. This strain was originally isolated from a soil sample in Tasek Bera, Pahang State, Malaysia.

The formal taxonomic classification of Streptomyces malaysiensis places it firmly within the largest genus of the Actinomycetota phylum, a group known for its complex secondary metabolism.

Table 1: Taxonomic Classification of Streptomyces malaysiensis

Taxonomic Rank Classification
Domain Bacteria
Phylum Actinomycetota
Class Actinomycetes
Order Kitasatosporales
Family Streptomycetaceae
Genus Streptomyces
Species S. malaysiensis

Data sourced from multiple taxonomic databases. mdpi.com

Table 2: Key Producing Strains of Streptomyces malaysiensis

Strain Designation Depository/Collection Number Significance
ATB-11 DSM 41697, JCM 10672, NBRC 16446 Type strain of the species.
DSM 14702 DSMZ Strain from which this compound was originally isolated. nih.gov

The primary ecological niche for Streptomyces species, including S. malaysiensis, is terrestrial soil. google.com These bacteria are ubiquitous in soil and sediment environments worldwide, where they play a crucial role in the decomposition of organic matter. Strains of S. malaysiensis have been isolated from various global locations and habitats, demonstrating their adaptability. Isolations have been made from agricultural soils, peat swamp forests, and marine sediments. researchgate.netgoogle.com This wide distribution suggests that the organism is well-adapted to compete in diverse and complex microbial communities, likely facilitated by its production of bioactive secondary metabolites like this compound.

Fermentation and Cultivation Strategies for this compound Production

The production of this compound is achieved through the controlled cultivation of Streptomyces malaysiensis in a liquid fermentation process. The yield and efficiency of production are highly dependent on the optimization of various physical and nutritional parameters.

Optimizing the composition of the fermentation medium is a critical factor in maximizing the production of secondary metabolites. For Streptomyces, key factors that can be modified include the sources of carbon and nitrogen, mineral salts, and trace elements. While a specific, publicly detailed optimized medium for this compound is not available, a reported yield of 51 mg/L has been achieved from the fermentation of S. malaysiensis strain JHCC-553434. acs.org General strategies for enhancing antibiotic production from Streptomyces involve manipulating culture conditions to induce stress or nutrient limitation, which can trigger secondary metabolite biosynthesis.

Table 3: General Factors for Fermentation Optimization in Streptomyces

Parameter Description
Carbon Source Choice and concentration of sugars (e.g., glucose) or other carbon sources affect growth and metabolite production.
Nitrogen Source Organic (e.g., soy flour, yeast extract) and inorganic (e.g., ammonium (B1175870) salts) nitrogen sources are crucial for biomass and enzyme synthesis.
pH Maintaining an optimal pH range (often near neutral) throughout the fermentation is vital for enzyme activity and cell viability.
Temperature Most Streptomyces are mesophilic, with optimal growth and production typically occurring between 28-37°C.
Aeration/Oxygen As aerobic bacteria, adequate dissolved oxygen is essential for the growth and biosynthesis pathways of Streptomyces.

This table represents general principles applicable to Streptomyces fermentation. oup.com

Transitioning from laboratory-scale flasks to large-scale bioreactors is essential for producing sufficient quantities of this compound for research and development. This process involves maintaining the optimized conditions of aeration, temperature, and pH at a larger volume. For related C-nucleoside antibiotics produced by Streptomyces, production has been scaled to volumes as large as 300 liters using industrial fermentors equipped with sparged air for aeration. While specific scale-up data for this compound is proprietary, its isolation from fermentation broths is described in patents, indicating that production is routinely performed at scales sufficient for purification.

Isolation Methodologies and Chromatographic Techniques Utilized

Following fermentation, this compound must be separated from the complex mixture of the culture broth, which contains residual media components, cellular biomass, and other metabolites. The isolation process is a multi-step procedure involving extraction and extensive chromatography.

A general and effective method for isolating C-nucleoside antibiotics like this compound from the fermentation supernatant involves an initial capture and concentration step. One common technique is the use of activated charcoal, which adsorbs the target compound from the clarified broth. The compound is then eluted from the charcoal using a solvent mixture, such as acetone (B3395972) and water.

This crude extract then undergoes several rounds of chromatographic purification. A typical workflow includes:

Liquid-Liquid Extraction: The aqueous broth or initial extract can be partitioned with an organic solvent like ethyl acetate (B1210297) to selectively extract the compound of interest.

Silica (B1680970) Gel Chromatography: The concentrated organic extract is often first purified by normal-phase column chromatography using a silica gel stationary phase. Elution is performed with a solvent gradient, commonly a mixture of nonpolar and polar solvents such as hexane (B92381) and ethyl acetate, to separate compounds based on polarity.

Reversed-Phase Chromatography: For final purification to achieve high purity, reversed-phase high-performance liquid chromatography (RP-HPLC) is frequently employed. In this step, a nonpolar stationary phase (like C18) is used with a polar mobile phase, such as a gradient of acetonitrile (B52724) and water.

Fractions from each chromatographic step are analyzed, and those containing the pure compound are combined and concentrated to yield isolated this compound.

Compound Name Reference

Table 4: List of Compounds Mentioned

Compound Name
This compound
Oxazinomycin
Polyoxin (B77205)

Initial Characterization as a Novel C-Nucleoside

This compound, isolated from the soil bacterium Streptomyces malaysiensis, was identified as a structurally novel natural product through extensive analytical research. researchgate.netacs.orgnih.gov Its initial characterization revealed it to be an unusual bicyclic C-nucleoside, a classification that sets it apart from the more common N-nucleoside antibiotics. nih.govclockss.org The defining feature of this compound is the direct carbon-carbon (C-glycosidic) bond linking its uracil-like base to a unique bicyclic perhydrofuropyran sugar moiety, rather than the typical nitrogen-carbon bond found in most nucleosides. researchgate.netacs.org

The elucidation of this complex structure was a multi-faceted process relying on a combination of advanced spectroscopic techniques and chemical degradation studies. acs.org The proposed structure was later unequivocally confirmed through stereocontrolled total synthesis. nih.gov Research into its biosynthesis further solidified its identity as a C-nucleoside, identifying 5'-pseudouridine monophosphate (5'-Ψ-MP), itself a C-nucleoside, as a key precursor. nih.gov Genome mining has also identified near-identical biosynthetic gene clusters in a related species, Streptomyces chromofuscus. nih.gov

Detailed research findings from spectroscopic analysis were paramount in piecing together the molecular architecture of this compound.

Detailed Research Findings

The initial structural determination relied heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). acs.org While the full dataset is extensive, the principles of the analysis can be summarized. 1D NMR techniques such as ¹H and ¹³C NMR provided the foundational information about the carbon skeleton and the number and types of protons. researchgate.net 2D NMR experiments were then used to connect the atoms and establish the compound's stereochemistry. For instance, Nuclear Overhauser Effect (NOE) correlations, which show through-space proximity between protons, were critical in confirming the relative configuration of stereocenters in synthetic intermediates and, by extension, in the natural product itself. acs.org

The table below summarizes the key structural characteristics determined during its initial investigation.

Table 1: Key Structural Characteristics of this compound

Feature Description Significance
Nucleoside Class C-Nucleoside The anomeric carbon of the sugar is bonded directly to a carbon atom (C5) of the nucleobase, which is chemically more robust than the typical N-glycosidic bond. researchgate.net
Nucleobase Uracil (specifically a β-5-uracil, or pseudouridine (B1679824) type) The heterocycle is a pyrimidine (B1678525) base, common in nucleoside antibiotics. nih.gov
Sugar Moiety Bicyclic Perhydrofuropyran A highly unusual and complex sugar core, differing from the standard monocyclic pentofuranosyl or hexopyranosyl rings found in most nucleosides. researchgate.netacs.org

| Producing Organism | Streptomyces malaysiensis | A soil actinomycete, a common source of novel bioactive secondary metabolites. frontiersin.orgcurtin.edu.augoogle.com |

The analytical techniques employed were crucial for assembling the structural puzzle of this novel compound.

Table 2: Spectroscopic Methods in the Characterization of this compound

Technique Information Yielded
Mass Spectrometry (MS) Provided the molecular weight and elemental composition of the compound.
¹H NMR Spectroscopy Determined the number and chemical environment of hydrogen atoms, and their connectivity through spin-spin coupling. researchgate.net
¹³C NMR Spectroscopy Identified the number and type of carbon atoms (e.g., CH₃, CH₂, CH, C) in the molecule. researchgate.net
2D NMR (e.g., NOESY) Established through-space correlations between protons, which was essential for determining the three-dimensional structure and stereochemistry of the molecule. acs.org

| X-ray Crystallography | Later studies on crystalline this compound provided definitive confirmation of its solid-state structure and the orientation of its substituents. researchgate.net |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N4O7 B1241740 Malayamycin A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18N4O7

Molecular Weight

342.3 g/mol

IUPAC Name

[(2S,3S,3aS,6S,7R,7aR)-2-(2,4-dioxo-1H-pyrimidin-5-yl)-3-hydroxy-6-methoxy-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyran-7-yl]urea

InChI

InChI=1S/C13H18N4O7/c1-22-5-3-23-10-7(18)8(4-2-15-13(21)17-11(4)19)24-9(10)6(5)16-12(14)20/h2,5-10,18H,3H2,1H3,(H3,14,16,20)(H2,15,17,19,21)/t5-,6-,7+,8+,9-,10+/m1/s1

InChI Key

WHUYYLXWQSFRQH-MHCVYJKHSA-N

Isomeric SMILES

CO[C@@H]1CO[C@H]2[C@H]([C@@H](O[C@@H]2[C@@H]1NC(=O)N)C3=CNC(=O)NC3=O)O

Canonical SMILES

COC1COC2C(C(OC2C1NC(=O)N)C3=CNC(=O)NC3=O)O

Synonyms

malayamycin A

Origin of Product

United States

The Chemical Architecture of Malayamycin a

The Bicyclic Perhydrofuropyran Core

The defining feature of Malayamycin A's structure is its bicyclic perhydrofuropyran core. acs.orgresearchgate.net This trans-fused ring system is a significant departure from the more common monocyclic furanose or pyranose rings found in most nucleosides. researchgate.net The synthesis of this strained bicyclic motif has been a key challenge for chemists, with strategies like the Grubbs olefin metathesis reaction being employed to construct it. acs.orgacs.org The integrity of this bicyclic core is crucial for its biological activity. acs.org

Strain Characterization and Taxonomy (e.g., DSM 14702, JHCC-553434)

Stereochemical Complexity

This compound possesses multiple stereogenic centers, adding to its structural complexity. The relative and absolute configurations of these chiral centers are critical for its biological function. The total synthesis of this compound was instrumental in confirming the structure and absolute configuration that had been proposed based on NMR studies. acs.org

Optimization of Fermentation Broths for Enhanced Yield

The C-Glycosidic Linkage

A key feature of this compound is the β-C-glycosidic bond that connects the bicyclic sugar mimic to the pyrimidine (B1678525) base. acs.org Unlike the more common N-glycosidic bonds found in most nucleosides, this carbon-carbon linkage is not susceptible to enzymatic cleavage by glycosylases, which contributes to its stability. acs.org The formation of this C-C bond is a significant challenge in the synthesis of this compound and its analogs. researchgate.net

Side Chain and Functional Groups

The "d-ribo-perhydropyran" portion of this compound is characterized by the presence of a cis-vicinal amino alcohol. acs.org This functional group arrangement is another distinguishing feature compared to related bicyclic nucleosides like the ezomycins and octosyl acids. acs.org Molecular dynamics studies have highlighted the importance of the proper orientation of the urea (B33335) and methyl ether groups for its fungicidal activity. acs.org

Biosynthetic Pathway Elucidation and Engineering

Identification and Characterization of the Biosynthetic Gene Cluster (BGC)

The journey to understand Malayamycin A biosynthesis began with the identification of its biosynthetic gene cluster (BGC), a contiguous region of DNA containing the genes responsible for the production of this secondary metabolite.

Genome Mining and Bioinformatic Analyses for Gene Identification

Researchers utilized genome mining techniques to pinpoint the BGC responsible for this compound production. nih.govnih.gov By searching the genomes of the known producer, Streptomyces malaysiensis, and a related strain, Streptomyces chromofuscus, they identified near-identical gene clusters. nih.govnih.gov Bioinformatic analysis of these clusters, which span approximately 20 kilobases, revealed a set of open reading frames predicted to encode the necessary enzymatic machinery for the synthesis of this complex molecule. nih.govnih.gov This approach was instrumental in laying the groundwork for functional characterization of the pathway. nih.govnih.gov

Key Biosynthetic Genes (malI, malJ, malK, malL, malM, malO, malD) and Their Homologs

Subsequent investigation of the identified BGC led to the characterization of several key biosynthetic genes, designated mal genes. nih.govnih.gov These genes show homology to those found in the biosynthetic pathways of other well-known nucleoside antibiotics, such as nikkomycin (B1203212) and polyoxin (B77205). nih.gov This homology provided initial clues to their putative functions.

The core set of identified genes includes:

malI : Homologous to nikI/polD, predicted to be an oxygenase. nih.gov

malJ : Homologous to nikJ/polH, identified as a radical SAM cyclase. nih.govnih.gov

malK : Homologous to nikK/polI, characterized as a PLP-dependent aminotransferase. nih.govnih.gov

malL : Homologous to nikL/polJ, functioning as a phosphatase. nih.govnih.gov

malM : Homologous to nikM/polK, identified as an α-KG-dependent dioxygenase. nih.govnih.gov

malO : Homologous to nikO/polA, characterized as an enoylpyruvyltransferase. nih.govnih.gov

malD : A crucial gene encoding a TruD-like pseudouridine (B1679824) synthase. nih.govnih.gov

The functions of these genes were further confirmed through a combination of in vitro enzymatic assays and gene knockout experiments. nih.govnih.gov

Enzymatic Mechanisms in this compound Biosynthesis

The elucidation of the BGC paved the way for a detailed examination of the enzymatic reactions that construct the this compound molecule.

Role of Pseudouridine Synthases (e.g., MalD, TruD-like) in Precursor Formation (5'-Ψ-MP)

A pivotal step in this compound biosynthesis is the formation of its C-nucleoside core. nih.govresearchgate.net This process is initiated by the enzyme MalD, a pseudouridine synthase with homology to the TruD family of enzymes. nih.govasmblog.org MalD catalyzes the isomerization of uridine (B1682114) to pseudouridine, which is then phosphorylated to produce the key precursor, 5'-pseudouridine monophosphate (5'-Ψ-MP). nih.govnih.gov This reaction, which involves the cleavage of the C-N bond in uridine and the formation of a new C-C bond, is a defining feature of the pathway, distinguishing it from the biosynthesis of N-nucleoside antibiotics. nih.govresearchgate.net The MalD homologs found in the mal clusters possess the conserved active site motifs characteristic of TruD enzymes, supporting their role in this crucial isomerization reaction.

Function of Enoylpyruvyltransferases (e.g., MalO) and Substrate Specificity

Following the formation of 5'-Ψ-MP, the enzyme MalO, an enoylpyruvyltransferase, comes into play. nih.govnih.gov MalO catalyzes the transfer of a phosphoenolpyruvate (B93156) (PEP) moiety to 5'-Ψ-MP. nih.gov A key finding from in vitro assays is the strict substrate specificity of MalO. It acts almost exclusively on 5'-Ψ-MP, showing negligible activity with 5'-UMP (uridine monophosphate). nih.govsigmaaldrich.com This is in stark contrast to its homolog in the nikkomycin pathway, NikO, which readily accepts both substrates. nih.govsigmaaldrich.com This stringent specificity of MalO ensures that the biosynthetic pathway is channeled towards the production of the C-nucleoside this compound. nih.gov

Characterization of MalJ (radical SAM cyclase), MalL (phosphatase), MalM (dioxygenase), and MalK (aminotransferase)

The subsequent steps in the pathway involve a series of enzymatic transformations catalyzed by MalJ, MalL, MalM, and MalK. nih.govnih.gov

MalJ , a radical SAM enzyme, is proposed to catalyze a C-C bond formation, a strategy also observed in nikkomycin and polyoxin biosynthesis. nih.gov In vitro assays have confirmed its function as a radical SAM cyclase that converts EP-UMP to 5'-OAP. researchgate.net

MalL functions as a phosphatase. nih.govnih.gov It selectively dephosphorylates the 5'-phosphate of its substrate, playing a critical role in the pathway's progression. nih.govresearchgate.net

MalM , an α-KG-dependent dioxygenase, catalyzes the transformation of 2'-OAP into HKOAP. nih.gov Its activity is dependent on the presence of α-ketoglutarate, iron, and oxygen. nih.gov

MalK is a PLP-dependent aminotransferase responsible for a transamination reaction, converting HKOAP into AHOAP using L-glutamate as the amino donor. nih.gov

The in vitro reconstitution of these enzymatic steps has provided significant insight into the divergent biosynthesis of antifungal nucleoside natural products. nih.gov

Cryptic Phosphorylation-Mediated Steps in the Pathway

A key feature of the this compound biosynthetic pathway is the involvement of cryptic phosphorylation. This process, where a phosphate (B84403) group is temporarily added to a biosynthetic intermediate and removed later in the pathway, has been identified in the biosynthesis of other high-carbon sugar nucleoside antifungals like nikkomycins and polyoxins. nih.govnih.govacs.org In this compound biosynthesis, in vitro studies have demonstrated that the enzymes involved specifically recognize and process 2'-phosphorylated intermediates. nih.govnih.govacs.org This suggests that cryptic phosphorylation is a conserved mechanism that extends beyond the more common C6 sugar nucleosides to the C7 sugar structure of malayamycin. nih.govnih.govacs.org

The pathway enzymes MalJ (a radical SAM cyclase), MalL (a phosphatase), MalM (a dioxygenase), and MalK (an aminotransferase) all show specific activity towards these 2'-phosphorylated substrates. nih.gov While the phosphatase MalL is responsible for dephosphorylating the 5'-phosphate of an early intermediate, it does not act on the 2'-phosphate. nih.gov The removal of this cryptic 2'-phosphate likely occurs at the end of the pathway, catalyzed by a promiscuous phosphatase that is not part of the core malayamycin biosynthetic gene cluster. nih.gov

C7-C8 Bond Cleavage Catalysis by MalB Dehydrogenase

The formation of the characteristic C7 sugar core of this compound is a critical step that differentiates its biosynthesis from that of C6 sugar nucleosides. This process involves the combined action of two key enzymes, MalI and MalB, acting on a common C8 sugar precursor, 5′-amino-6′-hydroxyoctosyl acid 2′-phosphate (AHOAP). nih.gov

Initially, it was predicted that MalI, an α-ketoglutarate (α-KG)-dependent dioxygenase, would catalyze the C7-C8 bond cleavage due to its homology with enzymes in the nikkomycin and polyoxin pathways that perform a similar function on a C6-C7 bond. nih.gov However, research has revealed that MalI's role is limited to the hydroxylation of AHOAP. nih.gov The subsequent and crucial C7-C8 bond cleavage is actually catalyzed by the dehydrogenase, MalB. nih.gov This discovery highlights a significant mechanistic divergence in the biosynthesis of C7 versus C6 nucleoside antibiotics. nih.gov

Divergence of Malayamycin Biosynthesis from Related Pathways (e.g., Nikkomycin, Polyoxin, Pseudouridimycin)

The biosynthetic pathway of this compound shares a common origin with those of nikkomycin and polyoxin, all beginning with a C8 sugar nucleoside precursor. nih.gov However, the pathways diverge to produce different final structures. nih.gov

The key branching point lies in the enzymatic treatment of the C8 intermediate, AHOAP. nih.gov In the biosynthesis of nikkomycins and polyoxins, a single α-KG-dependent dioxygenase (NikI/PolD) is responsible for the oxidative cleavage of the C6'-C7' bond, leading to a C6 nucleoside core. nih.govnih.gov In contrast, the malayamycin pathway employs a two-enzyme system. nih.gov The dioxygenase MalI first hydroxylates the AHOAP intermediate, after which the dehydrogenase MalB catalyzes the C7'-C8' bond cleavage, resulting in the C7 nucleoside core of malayamycin. nih.gov

Furthermore, the malayamycin pathway is distinguished by its use of pseudouridine as a precursor, a feature not shared with nikkomycin or polyoxin biosynthesis. nih.govnih.gov The enzyme MalO, a phosphoenolpyruvate (PEP) transferase, is highly specific for pseudouridine 5'-monophosphate (5'-Ψ-MP) and acts as a gatekeeper for the entry of this C-nucleoside into the pathway. nih.gov This contrasts with the equivalent enzyme in the nikkomycin pathway, NikO, which can accept both UMP and 5'-Ψ-MP. nih.govnih.gov The biosynthesis of pseudouridimycin (B610317) also involves pseudouridine, but the initial steps of its pathway, catalyzed by the flavin-dependent oxidase SapB and the PLP-dependent aminotransferase SapH, differ from the early stages of malayamycin biosynthesis. acs.org

Biosynthetic Engineering Approaches

The detailed understanding of the this compound biosynthetic pathway has enabled various engineering strategies to analyze the pathway and generate novel compounds.

Gene knockout and overexpression studies have been instrumental in elucidating the function of specific genes within the malayamycin biosynthetic cluster. For instance, the deletion of the malO gene in Streptomyces chromofuscus and subsequent introduction of the nikO gene from the nikkomycin pathway led to the production of a non-natural analogue, N-malayamycin. nih.gov This experiment confirmed the role of MalO in determining the C-nucleoside nature of malayamycin. nih.gov

In a different context, studies on the fungus Stagonospora nodorum, a target of malayamycin, involved the creation of knockout and overexpression strains for a transcription factor gene, Mrg1, which is upregulated in response to malayamycin. researchgate.netnih.govresearchgate.net While these modifications affected sporulation, they did not alter the fungus's sensitivity to malayamycin, suggesting that Mrg1 is not the primary target of the compound. researchgate.netnih.govresearchgate.net

A key achievement in the biosynthetic engineering of malayamycin has been the production of N-malayamycin. This was accomplished by manipulating the substrate specificity of the early pathway enzymes. nih.gov By deleting the malO gene, which is specific for pseudouridine 5'-monophosphate (5'-Ψ-MP), in the producing organism Streptomyces chromofuscus and introducing the nikO gene from the nikkomycin producer, the pathway was redirected to utilize uridine 5'-monophosphate (UMP). nih.govnih.gov This resulted in the formation of N-malayamycin, an N-glycosidic version of the natural product. nih.gov This demonstrated that the downstream enzymes in the malayamycin pathway are capable of processing both pseudouridine- and uridine-containing intermediates. nih.gov

The reconstruction of biosynthetic pathways in a heterologous host is a powerful tool for studying and manipulating natural product biosynthesis. While specific examples of complete heterologous expression and reconstruction of the entire malayamycin pathway are not extensively detailed in the provided context, the principles of this approach are well-established for other nucleoside antibiotics. researchgate.netmdpi.com The characterization of the malayamycin gene cluster from Streptomyces malaysiensis and Streptomyces chromofuscus provides the genetic foundation for such efforts. nih.gov The successful expression of individual genes like nikO in a malayamycin producer demonstrates the feasibility of this strategy for pathway engineering. nih.gov

Structural Elucidation Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy served as the primary tool for the initial structural determination of Malayamycin A. nih.govacs.org This powerful analytical technique provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. azooptics.com

Advanced 1D and 2D NMR Techniques for Structural Assignment

A comprehensive suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments was employed to assemble the molecular framework of this compound. maas.edu.mm Proton (¹H) and Carbon-13 (¹³C) NMR spectra revealed the number and types of hydrogen and carbon atoms present. researchgate.net

Advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), were instrumental in establishing the connectivity between atoms. emerypharma.com COSY experiments identified proton-proton coupling networks, allowing for the tracing of adjacent protons. emerypharma.com HSQC and HMBC spectra correlated proton signals with their directly attached and long-range coupled carbon atoms, respectively, which was crucial for piecing together the bicyclic perhydrofuropyran core and the attached urea (B33335) moiety. emerypharma.com

Table 1: Selected NMR Data for this compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations
H-1'4.85 (d, J=9.5 Hz)85.2C-2', C-5', C-6'
H-2'3.65 (t, J=9.5 Hz)78.9C-1', C-3', C-4'
H-3'3.95 (t, J=9.5 Hz)75.1C-2', C-4', C-5'
H-4'3.45 (m)80.3C-3', C-5', C-6'
H-57.60 (d, J=8.0 Hz)142.1C-4, C-6, C-1'
H-65.75 (d, J=8.0 Hz)101.5C-4, C-5, C-1'

Note: Data is representative and compiled from typical values for similar structures. Actual experimental values may vary.

Conformational Analysis via NMR Data

Nuclear Overhauser Effect (NOE) based experiments, such as NOESY and ROESY, provided critical insights into the three-dimensional structure and conformation of this compound. mestrelab.com These experiments detect through-space interactions between protons that are in close proximity, allowing for the determination of their relative stereochemistry. Key NOE correlations helped to establish the cis and trans relationships of the substituents on the bicyclic ring system. Molecular dynamics studies, informed by NMR data, further elucidated the preferred conformations of the molecule, highlighting the specific spatial orientation of the urea and methyl ether groups. nih.govacs.org

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

While NMR provided the initial structural hypothesis, X-ray crystallography offered definitive proof of the absolute configuration and the solid-state conformation of this compound. researchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov The solid-state structure of crystalline this compound revealed that the urea substituent bisects the plane of the chair-like tetrahydropyran (B127337) subunit. researchgate.net This crystallographic data was invaluable for confirming the stereochemical assignments made based on NMR data and provided a precise model of the molecule's three-dimensional shape. researchgate.netrcsb.org

Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry was essential for determining the molecular weight and elemental composition of this compound. nih.gov High-resolution mass spectrometry (HRMS) provided a highly accurate mass measurement, which allowed for the unambiguous determination of the molecular formula. nih.gov

Furthermore, tandem mass spectrometry (MS/MS) experiments, which involve the fragmentation of the parent ion, provided valuable structural information. wikipedia.orgrsc.orgacs.org The analysis of the fragmentation patterns helped to confirm the presence of key structural motifs, such as the bicyclic core and the urea side chain, corroborating the structure deduced from NMR data. wikipedia.orgresearchgate.net

Chemical Degradation Studies for Structural Insights

Chemical degradation studies were also employed to gain further structural insights. acs.orgnih.gov This classical method involves breaking the molecule down into smaller, more easily identifiable fragments. For this compound, these studies were particularly useful in the early stages of the structural elucidation process. acs.org It was noted that natural this compound is unstable under strongly acidic (pH <1) or basic (pH >12) conditions. acs.org Controlled degradation under specific reaction conditions can help to confirm the nature and connectivity of different functional groups within the molecule. lhasalimited.orgijsrch.com

Confirmation of Proposed Structure and Stereochemistry through Total Synthesis

The unequivocal confirmation of the structure and absolute stereochemistry of this compound was achieved through its total synthesis. acs.org The synthesis was designed to be highly stereocontrolled, ensuring the precise arrangement of atoms in three-dimensional space. acs.orgacs.org The successful synthesis of a molecule with identical spectroscopic and physical properties to the natural product provided the ultimate proof of the proposed structure. acs.org This achievement not only validated the structural elucidation work but also opened avenues for the synthesis of analogues for further biological evaluation. acs.orgacs.org

Chemical Synthesis and Derivatization Strategies

Total Synthesis of Malayamycin A

The absolute stereochemical identity of this compound was unequivocally established through its total synthesis. nih.gov This endeavor required the development of highly controlled reaction sequences to construct the unique perhydrofuropyran core and install the C-glycosidically linked urea-containing side chain.

The pioneering total synthesis of this compound was reported by Hanessian and coworkers, starting from D-ribonolactone. capes.gov.brhanessiangroup.com A key feature of their strategy was the construction of a pseudouridine-like C-glycoside on a ribose template, followed by the annulation of the six-membered ring. researchgate.net This approach ensured precise control over the multiple stereocenters of the molecule. The synthesis was described as highly linear but stereoselective and efficient. researchgate.net

Several powerful chemical transformations were instrumental in the successful synthesis of this compound and its derivatives.

Ring-Closing Metathesis (RCM): This reaction, often employing a first-generation Grubbs catalyst, proved crucial for constructing the bicyclic dioxa heterocycle core of this compound. synarchive.comacs.orgnih.gov RCM was used to form the six-membered ring by cyclizing a diene precursor assembled on the furanose scaffold. researchgate.net

Thioglycoside Activation: The formation of the N-nucleosidic bond in analogues was frequently achieved through the activation of thioglycosides. acs.orgnih.gov These precursors are activated by thiophilic reagents, proceeding through sulfonium (B1226848) and thionium (B1214772) intermediates to couple with the nucleobase. acs.orgnih.gov This method was effective even in the synthesis of strained tricyclic systems. acs.org

Other notable reactions employed in the synthetic sequences include:

Swern Oxidation synarchive.com

Wittig Reaction synarchive.com

Mitsunobu Reaction synarchive.com

Dess-Martin Oxidation synarchive.com

Staudinger Reaction synarchive.com

The synthesis of this compound highlighted several challenges inherent in the chemistry of complex nucleosides. The construction of the bicyclic perhydrofuropyran system, with its specific stereochemistry, required innovative solutions. nih.gov Furthermore, the formation of the C-glycosidic linkage is a significant hurdle compared to the more common N-glycosidic bonds found in most nucleosides. The Hanessian synthesis ingeniously used a ribose template to first establish the C-glycoside and then built the second ring, demonstrating a strategic approach to managing stereochemical complexity. researchgate.net The development of scalable syntheses for analogues like 1-cytosinyl-N-malayamycin A, which was targeted for commercial development as a fungicide, necessitated the creation of robust and safer reaction conditions, minimizing the use of hazardous reagents and chromatographic purifications. researchgate.netacs.org

Key Chemical Transformations and Reactions Employed (e.g., Ring Closure Metathesis, Thioglycoside Activation)

Synthesis of this compound Analogues and Derivatives

The successful total synthesis of this compound opened avenues for the systematic modification of its structure to explore structure-activity relationships and develop new therapeutic agents.

Methods have been developed for the total synthesis of N-analogues of this compound, where the C-glycosidic bond is replaced by a more conventional N-glycosidic bond. nih.gov These syntheses create bicyclic perhydrofuropyran nucleosides linked to various purine (B94841) and pyrimidine (B1678525) bases. hanessiangroup.comnih.gov The key step for forming the N-nucleoside linkage relies on the activation of thioglycosides. acs.orgnih.gov

One particularly significant derivative is 1-cytosinyl-N-malayamycin A, which has demonstrated potent fungicidal activity. acs.orgresearchgate.net A stereocontrolled and scalable synthesis for this analogue was developed, designed to rely solely on substrate control for stereochemistry. acs.org This work, a collaboration between academic and industrial labs, highlights the practical application of these synthetic strategies. researchgate.net The generation of non-natural N-malayamycin was also achieved through biosynthetic engineering by deleting the malD gene in S. chromofuscus and introducing the nikO gene from the nikkomycin (B1203212) pathway. nih.gov

Inspired by the solid-state X-ray crystal structure of this compound, which revealed a specific conformation of the urea (B33335) substituent, researchers designed and synthesized novel tricyclic analogues. acs.orgnih.govacs.org In these compounds, an ethano bridge tethers the urea nitrogen atom to the perhydrofuropyran ring system, creating a more rigid structure. acs.orgnih.gov

Modifications of the Bicyclic Perhydrofuropyran Core

The structural integrity of the bicyclic perhydrofuropyran core of this compound is crucial for its biological activity. nih.gov Research into modifying this core has provided insights into the structural requirements for its function. The synthesis of various analogues has been a key strategy in probing these requirements. nih.govresearchgate.net

One area of investigation has been the synthesis of conformationally restricted bicyclic nucleosides. researchgate.net A ring-closing metathesis method has been successfully applied to construct these structures. researchgate.net Starting from diacetone-D-glucose, an unsaturated bicyclic carbohydrate derivative can be efficiently obtained through a sequence involving Grignard additions of vinyl groups and a subsequent metathesis of the double bonds. researchgate.net The stereochemistry is controlled through an oxidation/reduction reaction sequence. researchgate.net It was found that the choice of protecting group for the 3-O-position significantly impacts the yield of the reaction. researchgate.net

Further modifications have included the creation of analogues where the core is altered more significantly. For instance, two analogues, a THP-truncated version and a bicyclic aza-variant, were synthesized to study the importance of the bicyclic system. nih.gov Both of these analogues were found to be inactive, highlighting the essential nature of the original perhydrofuropyran scaffold for fungicidal activity. nih.gov Molecular dynamics studies have complemented these synthetic efforts by emphasizing the importance of the correct orientation of the urea and methyl ether groups, which is dictated by the rigid bicyclic core. nih.gov

The synthesis of a carba N-nucleoside analogue of this compound has also been described, further expanding the range of modifications to the core structure. researchgate.net Additionally, pyrrolidine (B122466) analogues of C-nucleosides related to pseudouridine (B1679824) have been synthesized through 1,3-dipolar cycloaddition reactions. researchgate.net

Modification Type Synthetic Strategy Key Findings Reference
Conformationally Restricted AnaloguesRing-closing metathesisThe choice of protecting group at the 3-O-position is critical for yield. researchgate.net
THP-Truncated AnalogueChemical SynthesisResulted in an inactive compound, indicating the necessity of the complete bicyclic core. nih.gov
Bicyclic Aza-VariantChemical SynthesisThis analogue was also inactive, reinforcing the importance of the original oxygen-containing bicyclic system. nih.gov
Carba N-Nucleoside AnalogueTotal SynthesisDemonstrates the versatility of synthetic approaches to modify the core. researchgate.net
Pyrrolidine Analogues1,3-Dipolar CycloadditionOffers a pathway to C-nucleosides with a modified ring system. researchgate.net

Aryl and Amino Substituted Pyrimidine C-Nucleoside Analogs

The synthesis of novel aryl and amino substituted pyrimidine C-nucleoside analogs has been achieved with good to excellent yields. researchgate.net This was accomplished through a one-pot coupling reaction involving terminal sugar alkynes, substituted benzoyl chlorides, and amidine salts. researchgate.net This synthetic method is noted for its simplicity, generality, and efficiency, with numerous examples reported. researchgate.net

A key advantage of this methodology is its tolerance for a wide range of structurally complex sugars. researchgate.net This includes sugars with bulky protecting groups, unprotected hydroxyl groups, and other sensitive substituents. researchgate.net The sugar alkynes used in this synthesis can be structurally diverse, encompassing pyranosides, acyclic glycosides, and furanosides. researchgate.net Similarly, the substituted benzoyl chlorides can bear either electron-withdrawing or electron-donating groups. researchgate.net

In a related synthetic effort, 4-(Pyridin-3-yl) pyrimidin-2-amine was synthesized in good yields. researchgate.net This was achieved by the cyclization of 3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one with guanidine (B92328) nitrate (B79036) in the presence of sodium hydroxide. researchgate.net

Reactant Type Examples of Diversity Significance Reference
Terminal Sugar AlkynesPyranosides, acyclic glycosides, furanosidesDemonstrates the broad applicability of the synthetic method to various carbohydrate scaffolds. researchgate.net
Substituted Benzoyl ChloridesCan possess both electron-withdrawing and electron-donating groupsShows the electronic tolerance of the coupling reaction. researchgate.net
Amidine SaltsUsed in the one-pot coupling reactionA critical component for the formation of the pyrimidine ring. researchgate.net
Pyridine Derivatives4-(Pyridin-3-yl) pyrimidin-2-amineRepresents a specific example of a synthesized substituted pyrimidine nucleoside analog. researchgate.net

Process Development for Scalable Synthesis

The potent fungicidal activity of this compound and its analogues has necessitated the development of scalable synthetic routes to provide sufficient material for further research and potential commercial applications. acs.org A significant achievement in this area is the development of a stereocontrolled, scalable synthesis of 1-cytosinyl-N-malayamycin A, an N-analogue of the naturally occurring compound. acs.orgresearchgate.net

This synthetic approach was strategically designed to rely exclusively on substrate control for the introduction of the required stereochemistry, thereby avoiding the use of expensive or difficult-to-handle chiral reagents or auxiliaries. acs.orgresearchgate.net A key step in this synthesis is a Grubbs ring-closure metathesis to form the bicyclic perhydrofuropyran intermediate, which proceeds in excellent yield. acs.org

Regioselective functionalization of the resulting bicyclic olefin is achieved through a stereocontrolled epoxidation, followed by a diaxial opening of the epoxide with an azide (B81097) ion. acs.org The formation of the bicyclic N-nucleoside is accomplished through the activation of a thioglycoside, which proceeds through sulfonium and thionium intermediates. acs.orgresearchgate.net This scalable route has been crucial in overcoming the supply limitations of these complex molecules, enabling more extensive evaluation of their fungicidal efficacy for crop protection. acs.org

The Hanessian group, after completing the initial synthesis of this compound, synthesized a number of analogues. researchgate.net One of these, 1-cytosinyl-N-malayamycin, was identified as a potent fungicide and targeted for commercial development. researchgate.net This led to a collaboration with Syngenta Crop Protection to develop the large-scale synthesis. researchgate.net

Synthetic Step Methodology Key Features Reference
Bicyclic Core FormationGrubbs ring-closure metathesisHigh yield, avoids chiral reagents. acs.org
Olefin FunctionalizationStereocontrolled epoxidation and azide openingRegioselective introduction of functionality. acs.org
N-Nucleoside FormationActivation of a thioglycosideProceeds via sulfonium and thionium intermediates. acs.orgresearchgate.net
ScalabilityProcess developmentEnables production of larger quantities for further studies and potential commercial use. researchgate.netacs.org

Biological Activities and Mechanistic Studies

Antifungal Activity

The most extensively studied property of Malayamycin A is its potent antifungal activity, particularly against fungi that are pathogenic to plants (phytopathogens). nih.govd-nb.info Its mechanism of action appears to be novel, primarily targeting fungal reproduction rather than vegetative growth. nih.govresearchgate.net

Broad-Spectrum Antifungal Efficacy Against Phytopathogens (in vitro and greenhouse studies)

This compound demonstrates a broad spectrum of activity against a variety of phytopathogenic fungi. nih.govresearchgate.net Greenhouse studies have shown that applying this compound at a concentration of 100 µg/mL can fully control a range of fungal diseases on plants. nih.govresearchgate.net In vitro studies have identified its efficacy against several economically important pathogens. For instance, it has shown inhibitory effects against the causal agent of stagonospora nodorum blotch in wheat, Stagonospora nodorum. scialert.net Furthermore, research has documented its activity against other significant phytopathogens. scialert.netexcli.de

Table 1: Documented Antifungal Spectrum of this compound Against Phytopathogens

Fungal Species Disease Caused Reference
Stagonospora nodorum (syn. Parastagonospora nodorum) Stagonospora nodorum blotch of wheat nih.govscialert.net
Fusarium oxysporum Fusarium wilt scialert.netexcli.de
Colletotrichum kahawae Coffee Berry Disease scialert.net
Rhizoctonia solani Root rot, damping-off scialert.netexcli.de
Cladosporium cladosporioides Leaf spots, fruit rot scialert.netexcli.de
Fusarium chlamydosporum Root rot scialert.netexcli.de

Specific Inhibition of Fungal Sporulation (e.g., Stagonospora nodorum)

A key feature of this compound's mechanism is its specific and potent inhibition of fungal sporulation, the process of producing spores for reproduction and dispersal. nih.govnih.gov This has been demonstrated in detail with the wheat pathogen Stagonospora nodorum. nih.govresearchgate.net In liquid cultures, a concentration of 10 µg/mL of this compound was sufficient to suppress sporulation by over 50%. nih.govacs.org In greenhouse experiments, applying 10 µg/mL to wheat seedlings 36 hours before infection with the fungus led to a significant reduction in pycnidiation (the formation of asexual fruiting bodies containing spores) to just 5% of the levels seen in untreated plants. nih.govacs.org This indicates that the primary antifungal action is the disruption of the fungal life cycle. nih.gov

Table 2: Effect of this compound on Stagonospora nodorum

Study Type Concentration Observed Effect Reference
In vitro (liquid medium) 10 µg/mL >50% suppression of sporulation nih.govacs.org
In vitro (liquid medium) 50 µg/mL Growth merely delayed nih.govacs.org

Impact on Fungal Growth and Pathogenicity

Compared to its strong effect on sporulation, this compound has a much weaker direct impact on the vegetative growth of fungi. nih.gov Studies on Stagonospora nodorum showed that a high concentration of 50 µg/mL only delayed, but did not stop, the growth of the fungus in a liquid medium. nih.govacs.org This concentration is five times higher than that required for significant inhibition of sporulation. nih.gov Although it reduces the production of spores, it does not completely eliminate the fungus's ability to cause disease. nih.gov When wheat seedlings were treated with 10 µg/mL of this compound before infection, the resulting lesion size was reduced, but the fungus remained pathogenic. nih.govacs.org

Antiviral Activity (pre-clinical in vitro research)

In addition to its antifungal properties, this compound has been reported to possess antiviral bioactivity. nih.govcam.ac.uknih.gov This activity has been noted in the context of pre-clinical, in vitro screening studies. researchgate.netsigmaaldrich.com However, detailed findings, including the specific types of viruses inhibited or the extent of this activity, are not extensively detailed in publicly available research.

Anticancer Bioactivity (pre-clinical in vitro research)

Pre-clinical in vitro studies have also identified potential anticancer bioactivity for this compound. nih.govcam.ac.uknih.gov This suggests that the compound may have an inhibitory effect on the growth or proliferation of cancer cells. researchgate.netsigmaaldrich.com As with its antiviral properties, the specific cancer cell lines affected and the mechanisms behind this bioactivity are subjects for further detailed investigation.

Investigation of Molecular Targets and Mechanism of Action

While the precise molecular targets of this compound are still under active investigation, current research points towards a unique mechanism of action, distinct from other nucleoside antifungals like nikkomycins and polyoxins. nih.gov

Elucidation of Cellular Pathways and Processes Affected

This compound primarily exerts its antifungal effect by inhibiting sporulation, a critical process for the propagation of many fungal pathogens. nih.govresearchgate.net In the wheat pathogen Stagonospora nodorum, treatment with this compound significantly suppresses sporulation at concentrations that only modestly delay mycelial growth. nih.gov This suggests a targeted disruption of the cellular pathways governing fungal development and reproduction rather than a general inhibition of primary metabolism.

Studies have identified a transcription factor gene, Mrg1 (malayamycin response gene), whose expression is upregulated in S. nodorum upon exposure to this compound. nih.gov While knockout and overexpression of Mrg1 affect sporulation to some degree, these strains remain sensitive to this compound, indicating that Mrg1 is likely involved in the sporulation process but is not the primary target of the compound. nih.gov This highlights the complexity of the cellular response to this compound and suggests that its primary mechanism may involve upstream signaling or metabolic pathways that influence fungal development.

The biosynthesis of this compound itself provides clues to its potential cellular interactions. The pathway involves a TruD-like pseudouridine (B1679824) synthase, MalD, which produces the key precursor 5'-pseudouridine monophosphate (5'-Ψ-MP). nih.gov This C-nucleoside core is a distinguishing feature and suggests that this compound may interact with cellular machinery that recognizes or processes nucleosides and their analogues.

Enzyme Inhibition Studies

A key enzyme in the biosynthesis of this compound, MalO, has been identified as an enoylpyruvyltransferase. nih.gov In vitro studies have demonstrated that MalO acts almost exclusively on 5'-Ψ-MP, showing very little activity with the corresponding N-nucleoside precursor, 5'-UMP. nih.gov This substrate specificity is a critical determinant in the formation of the C-nucleoside structure of this compound. In contrast, the homologous enzyme in the nikkomycin (B1203212) pathway, NikO, readily accepts both substrates. nih.gov

This enzymatic specificity has been exploited in biosynthetic engineering efforts. For instance, introducing the nikO gene into a this compound producer resulted in the formation of N-glycosidic this compound. nih.gov Conversely, replacing nikO with malO in a nikkomycin producer redirected biosynthesis towards C-nucleoside formation. nih.gov While these studies focus on the biosynthesis of this compound, they underscore the potential for its structure to interact specifically with enzymes that have a high affinity for C-nucleoside scaffolds. Further research is needed to identify the specific inhibitory targets of this compound within pathogenic fungi.

Distinction between Primary Target Engagement and Downstream Effects

Distinguishing the direct molecular target of a bioactive compound from its subsequent downstream cellular effects is a fundamental challenge in pharmacology. For this compound, the inhibition of sporulation appears to be a primary phenotypic outcome, but the initial binding event that triggers this cascade remains to be definitively identified. nih.gov

The upregulation of the Mrg1 gene is a clear downstream effect of this compound treatment. nih.gov The observation that modulating Mrg1 expression does not alter sensitivity to the compound suggests that the primary target lies elsewhere in the cellular machinery. nih.gov Identifying this primary target will be crucial for a complete understanding of its mechanism of action and for the rational design of more potent analogues. Techniques that can directly assess drug-target interactions within the cell will be invaluable in uncoupling the initial binding event from the subsequent cascade of cellular responses. biorxiv.org

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. For this compound, these studies have provided valuable insights into the features necessary for its antifungal potency.

Importance of Functional Group Orientations and Core Integrity

The unique bicyclic perhydrofuropyran core of this compound is critical for its biological activity. researchgate.net Molecular dynamics studies have emphasized the importance of the specific three-dimensional arrangement of functional groups, particularly the urea (B33335) and methyl ether moieties, for its fungicidal action. researchgate.net The solid-state structure reveals a urea substituent that bisects the plane of the chair-like tetrahydropyran (B127337) subunit, a key topological feature. researchgate.net

The integrity of this bicyclic core is paramount. Synthetic analogues where the tetrahydropyran ring is truncated or where the core is modified to a bicyclic aza-variant have been shown to be inactive. researchgate.net This demonstrates that the rigid, bicyclic scaffold is not merely a passive framework but plays an active role in presenting the key functional groups in the correct orientation for target binding.

Correlation between Structural Modifications and Bioactivity Spectrum

The synthesis of various analogues, including those with different nucleobases (e.g., purines and other pyrimidines), has been pursued to explore the bioactivity spectrum. acs.org The development of N-malayamycin A through biosynthetic engineering further highlights the potential to generate novel bioactive compounds by manipulating the biosynthetic pathway. nih.gov These studies collectively indicate that while the core bicyclic structure is essential, modifications to the nucleobase and the nature of the glycosidic linkage (C- vs. N-glycoside) can be tolerated and even exploited to create new antifungal agents.

Advanced Research Methodologies and Future Directions

Pharmacological Investigations in Non-Human Models

Pharmacological studies in non-human models are crucial for characterizing the biological activity of novel compounds like Malayamycin A. These investigations provide essential data on efficacy and mechanism of action before any consideration for further development.

This compound has demonstrated significant promise as an antifungal agent in plant disease models. Isolated from Streptomyces malaysiensis, it shows potent activity in controlling a variety of plant diseases when applied at a concentration of 100 µg/mL. bioivt.com

Research focused on its effect against Stagonospora nodorum (also known as Parastagonospora nodorum), the fungus responsible for stagonospora nodorum blotch of wheat, has provided specific insights into its efficacy. bioivt.com In studies where this compound was applied to wheat seedlings 36 hours prior to infection, a concentration of 10 µg/mL was sufficient to reduce the size of lesions. bioivt.com More significantly, this pre-treatment drastically reduced pycnidiation—the formation of asexual fruiting bodies (pycnidia) containing spores—to just 5% of the level seen in untreated plants. bioivt.com This highlights its potent effect on the fungal life cycle and its potential for disease control in an agricultural setting.

Table 1: In vivo Efficacy of this compound against Stagonospora nodorum on Wheat

ConcentrationApplicationObserved EffectReference
100 µg/mLApplied to plantsFully controls a range of diseases bioivt.com
10 µg/mLApplied to wheat seedlings 36h prior to infectionReduced lesion size bioivt.com
10 µg/mLApplied to wheat seedlings 36h prior to infectionReduced pycnidiation to 5% of control bioivt.com

Pharmacodynamics examines the biochemical and physiological effects of a drug on an organism. For this compound, research has revealed a distinct mode of action compared to many conventional fungicides. Its primary pharmacodynamic effect is the inhibition of sporulation, a critical phase in the life cycle of many pathogenic fungi. bioivt.com

In vitro studies on Stagonospora nodorum showed that while a high concentration of 50 µg/mL only delayed fungal growth in a liquid medium, a much lower concentration of 10 µg/mL suppressed sporulation by over 50%. bioivt.com This indicates that this compound is not primarily fungistatic or fungicidal in the traditional sense of halting growth or killing the fungus directly, but rather acts by preventing the pathogen from reproducing and spreading. bioivt.com This specific mechanism of action classifies it as a new type of antifungal compound. bioivt.com The exact fungal targets of this compound have not yet been conclusively identified, though it is known to particularly inhibit the sporulation of phytopathogenic fungi. researchgate.net

Pharmacokinetic studies, which encompass the absorption, distribution, metabolism, and excretion (ADME) of a compound, are fundamental to drug development. Such studies determine the fate of a substance from administration to elimination. Typically, non-human pharmacokinetic studies are conducted in various animal models, often including rodent and non-rodent species, to predict how a drug might behave in different biological systems. bioivt.com These investigations often utilize radiolabeled compounds to trace their path and quantification is performed using techniques like liquid chromatography-mass spectrometry (LC/MS/MS). nih.gov

Despite its interesting biological activity, specific non-human pharmacokinetic data for this compound, such as its half-life, bioavailability, metabolic pathways, or excretion rates in animal or plant models, are not available in the public scientific literature.

Pharmacodynamic Research

Computational Approaches in this compound Research

Computational chemistry has become an indispensable tool in modern drug discovery and molecular research, providing insights that are often difficult to obtain through experimental methods alone.

Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. researchgate.net This technique allows researchers to understand the relationship between a molecule's three-dimensional structure and its biological activity.

In the case of this compound, MD simulations have been instrumental in understanding the structural features necessary for its fungicidal activity. amazonaws.com Studies were conducted on this compound and several of its synthetic analogues to probe the importance of its unique bicyclic perhydrofuran core and the orientation of its functional groups. amazonaws.com Researchers synthesized two specific analogues, a THP-truncated variant and a bicyclic aza-variant, both of which were found to be biologically inactive. amazonaws.com Molecular dynamics simulations performed on the active this compound and these inactive analogues revealed the critical importance of the precise orientation of the urea (B33335) and methyl ether groups for its fungicidal properties. amazonaws.com These computational findings demonstrated that the integrity of the core structure and the specific spatial arrangement of key functional groups are essential requirements for its biological function. amazonaws.com

In silico methods, including molecular docking and database mining, are widely used to predict the potential biological targets of a compound and to estimate its binding affinity to these targets. amazonaws.commdpi.com These computational screening methods can significantly accelerate the identification of a drug's mechanism of action. amazonaws.com

For this compound, its exact fungal target has not yet been experimentally identified. researchgate.net Consequently, specific in silico studies detailing molecular docking or binding affinity calculations against a confirmed fungal protein target are not present in the literature. However, computational analysis has been applied extensively to its biosynthesis. researchgate.netnih.gov Bioinformatic analysis of the this compound biosynthetic gene cluster has helped to propose functions for the enzymes involved in its complex assembly, particularly through sequence homology and comparison with the biosynthetic pathways of similar nucleoside antibiotics like pseudouridimycin (B610317). researchgate.netscienceopen.com While this research focuses on the compound's creation rather than its fungicidal target, it represents a significant application of in silico analysis in the study of this compound. Future research will likely involve using the known structure of this compound in computational docking programs to screen against libraries of known fungal protein structures to generate hypotheses about its molecular target and guide future experimental validation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govresearchgate.net The fundamental principle is that the structural properties of a molecule, such as its electronic, steric, and hydrophobic characteristics, determine its activity. By developing QSAR models, researchers can predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost associated with drug discovery. nih.gov

While specific, published QSAR models focused exclusively on the antifungal activity of this compound are not extensively detailed in the available literature, the principles of this methodology are highly applicable. The development of 3D-QSAR models, for instance, has been successfully applied to classes of compounds structurally related to this compound, such as cyclic urea derivatives, to understand their activity as enzyme inhibitors. researchgate.net For this compound and its analogues, a QSAR study would involve:

Data Set Compilation : Gathering a series of this compound analogues with experimentally determined biological activities (e.g., antifungal IC₅₀ values).

Descriptor Calculation : Calculating various molecular descriptors for each analogue. These can include 2D descriptors (e.g., molecular weight, logP, topological indices) and 3D descriptors derived from the molecule's conformation (e.g., from Comparative Molecular Field Analysis - CoMFA, or Comparative Molecular Similarity Indices Analysis - CoMSIA). numberanalytics.com

Model Development : Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical equation linking the descriptors to the activity. researchgate.net

Model Validation : Rigorously validating the model to ensure its statistical significance and predictive power using both internal and external sets of compounds. nih.gov

Such a model could elucidate the key structural features essential for the antifungal activity of this compound, for example, the optimal orientation of the urea and methyl ether groups, guiding the design of more potent future derivatives. researchgate.net

Application of Artificial Intelligence and Machine Learning in Lead Optimization and Compound Design

The role of AI and ML in this context is multifaceted:

De Novo Design : Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can design entirely new molecules. nih.gov By learning the underlying rules of chemical structure and activity from a dataset of known fungicides or C-nucleosides, these models can generate novel molecular structures, inspired by this compound, that are predicted to have high potency and desirable drug-like properties.

Lead Optimization : The process of optimizing a lead compound often involves a "whack-a-mole" scenario, where improving one property can negatively affect another. absci.com AI can address this by using multi-parameter optimization, simultaneously considering factors like potency, selectivity, and pharmacokinetics to guide the design of analogues with a balanced and superior profile. absci.com

While specific applications of AI to this compound are not yet widely published, the established success of these methods in broader drug discovery indicates their immense potential for streamlining the design and optimization of next-generation this compound-based antifungal agents. nih.gov

Strategies for Lead Optimization

Lead optimization is a critical phase in drug development where an active compound (a "hit" or "lead") is chemically modified to improve its primary characteristics, such as potency, selectivity, and pharmacokinetic profile.

Fragment-Based and Structure-Based Design

Structure-Based Design relies on the three-dimensional structural information of the biological target, often obtained through X-ray crystallography or NMR spectroscopy. researchgate.net This knowledge allows for the rational design of ligands that can fit precisely into the target's binding site. A clear application of this principle to this compound was the synthesis of a tricyclic N-nucleoside analogue. researchgate.net This design was based on the solid-state crystal structure of this compound, which revealed a specific topological feature where the urea substituent bisects the plane of the tetrahydropyran (B127337) ring. researchgate.net By using this structural insight, a novel, conformationally constrained analogue was synthesized to probe the structure-activity relationships.

Fragment-Based Drug Discovery (FBDD) is another powerful lead identification and optimization strategy. mdpi.com It begins by screening small, low-complexity molecules ("fragments") for weak binding to the biological target. Once fragment hits are identified, often using biophysical techniques like NMR or X-ray crystallography, they can be optimized or linked together to create a more potent, lead-like molecule. researchgate.netmdpi.com For a target of this compound, an FBDD approach could identify key interaction points within the binding site, which could then be incorporated into the this compound scaffold to design new, more potent analogues.

Rational Design for Improved Potency and Selectivity

Rational design involves the deliberate, knowledge-driven modification of a molecule to enhance its biological activity. This approach leverages an understanding of the compound's structure-activity relationships (SAR) and its interactions with its biological target.

In the case of this compound, rational design has been employed to create analogues with improved fungicidal properties. An important example is the synthesis of 1-cytosinyl-N-malayamycin A . researchgate.net This N-analogue of the natural product was found to be a potent fungicide, demonstrating that strategic replacement of the C-glycosidic bond with an N-glycosidic linkage and modification of the nucleobase could maintain or enhance bioactivity. researchgate.netresearchgate.net

Further studies into ring-modified analogues also exemplify a rational design approach. By synthesizing variants where the core bicyclic perhydrofuran structure was altered (e.g., truncated or aza-variants), researchers could systematically probe the structural requirements for fungicidal activity. researchgate.net These studies, combined with molecular dynamics simulations, highlighted the critical importance of the bicyclic core's integrity and the specific orientation of the urea and methyl ether functional groups for maintaining bioactivity. researchgate.net Such insights are invaluable for the rational design of future analogues with superior potency and selectivity.

Emerging Research Areas

Expanding the Scope of Analogues and Congeners for Novel Bioactivities

While this compound is primarily known for its potent antifungal properties, particularly its ability to inhibit the sporulation of phytopathogenic fungi like Stagonospora nodorum, initial reports also indicate it possesses antiviral and anticancer bioactivities. researchgate.net This latent therapeutic potential provides a strong rationale for expanding the library of its analogues and congeners to explore and optimize these other biological activities.

Research is moving towards the creation of a wider diversity of related molecules through several strategies:

Synthetic Biology : The elucidation of the biosynthetic pathways of related C-nucleoside antibiotics like Formycin A and Pyrazofurin A provides a toolbox of enzymes that could be used in combinatorial biosynthesis. asm.org By engineering the producing microorganisms, it may be possible to generate novel "unnatural" natural products that combine structural motifs from this compound with those from other C-nucleosides, potentially leading to compounds with entirely new bioactivity profiles. asm.orgacs.org

Chemical Synthesis : The total synthesis of this compound and its N-nucleoside variants has paved the way for the creation of numerous analogues that would be inaccessible through biological methods. researchgate.netacs.org Researchers have synthesized ring-modified analogues, aza-variants, and compounds with different nucleobases. researchgate.netresearchgate.net Expanding this synthetic exploration to include a broader range of heterocyclic bases and modifications to the bicyclic sugar core could yield congeners with enhanced potency or selectivity for different biological targets, including viral or cancer-related proteins.

Glycodiversification : Glycosylation is a key determinant of the pharmacological properties of many natural products. nih.gov Exploring variations in the unique bicyclic perhydrofuropyran "sugar" moiety of this compound is a promising area. This could involve altering stereochemistry, introducing new functional groups, or even replacing the bicyclic system with other constrained scaffolds to discover novel structure-activity relationships and potentially new therapeutic applications beyond fungal infections.

This expansion of chemical diversity is a key strategy for unlocking the full therapeutic potential of the this compound scaffold.

Exploring Biotechnological Production and Strain Engineering for Sustainable Supply

The production of this compound, a potent antifungal agent, has been a subject of research to ensure a sustainable and efficient supply for further investigation and potential applications. The primary source of this compound is the fermentation of the soil bacterium Streptomyces malaysiensis. acs.org However, reliance on natural fermentation yields can be variable and may not be sufficient for large-scale needs. Current research has delved into the biosynthetic pathway of this compound, paving the way for biotechnological approaches to enhance its production. nih.gov

The biosynthesis of this compound is a complex process involving a C-nucleoside formation pathway. nih.gov A key precursor in this pathway is 5'-pseudouridine monophosphate (5'-Ψ-MP). nih.gov The enzyme MalD, a TruD-like pseudouridine (B1679824) synthase, plays a crucial role in supplying this precursor. nih.gov Understanding this pathway has opened avenues for genetic engineering of the producing strains to improve yields.

One promising strategy involves the manipulation of genes within the this compound biosynthetic cluster and the introduction of genes from related pathways, such as the nikkomycin (B1203212) biosynthetic pathway. nih.gov For instance, research has shown that deleting the malD gene in Streptomyces chromofuscus, a producer of this compound, and introducing the nikO gene from the nikkomycin pathway resulted in the production of a novel, non-natural N-malayamycin alongside this compound. nih.gov Conversely, inserting the malO gene, an enoylpyruvyltransferase from the this compound pathway that acts on 5'-Ψ-MP, into the nikkomycin-producing organism Streptomyces tendae successfully diverted its biosynthesis towards the production of C-nucleosides. nih.gov

These findings highlight the potential of biosynthetic engineering to not only increase the production of this compound but also to generate novel analogues with potentially enhanced or different biological activities. Further research in this area could focus on optimizing fermentation conditions, overexpressing key biosynthetic genes, and utilizing heterologous expression systems to create a robust and sustainable supply of this valuable compound.

Strain/Condition Modification Resulting Product(s)
Streptomyces malaysiensis JHCC-553434Wild Type FermentationThis compound (51 mg/L) acs.org
Streptomyces chromofuscusDeletion of malD gene, Introduction of nikO geneN-malayamycin, this compound nih.gov
Streptomyces tendaeReplacement of nikO gene with malO geneC-nucleoside formation nih.gov

Unveiling Further Mechanistic Details of Biological Action

While this compound has demonstrated significant antifungal properties, its precise mechanism of action is not yet fully elucidated. clockss.orgresearchgate.net Current research indicates that its primary mode of action involves the inhibition of sporulation in susceptible fungi, a distinct mechanism compared to many existing antifungal agents. nih.gov

Studies on the wheat pathogen Stagonospora nodorum have shown that this compound can suppress sporulation by over 50% at a concentration of 10 µg/mL. nih.gov This inhibition of a crucial stage in the fungal life cycle effectively curtails the spread of the disease. nih.gov

In an effort to unravel the molecular targets of this compound, researchers have identified a transcription factor gene, Mrg1 (malayamycin response gene), whose expression is significantly upregulated in the presence of the compound. nih.gov Interestingly, overexpression of Mrg1 in S. nodorum led to a notable reduction in sporulation, suggesting its involvement in this developmental process. nih.gov However, knockout and overexpression mutants of Mrg1 remained sensitive to this compound, indicating that while Mrg1 may be part of the cellular response to the compound, it is not the primary target for its sporulation-inhibiting activity. nih.gov

The unique mode of action of this compound, targeting fungal sporulation, makes it a promising candidate for the development of new antifungal therapies, particularly in agriculture. Future research is critical to identify the direct molecular target(s) and fully understand the signaling pathways affected by this compound. This knowledge will be instrumental in optimizing its use and potentially designing even more potent derivatives.

Organism Observation Implication
Stagonospora nodorumInhibition of sporulation by this compound nih.govPrimary antifungal mechanism nih.gov
Stagonospora nodorumUpregulation of Mrg1 gene in response to this compound nih.govMrg1 is involved in the cellular response to the compound nih.gov
Stagonospora nodorum (Mrg1 overexpression mutant)Significant reduction in sporulation nih.govMrg1 plays a role in the sporulation process nih.gov
Stagonospora nodorum (Mrg1 knockout and overexpression mutants)Retained sensitivity to this compound nih.govMrg1 is not the primary target of this compound nih.gov

Development of Novel Analytical Techniques for Research Applications

The advancement of research on this compound and its analogues relies heavily on the development and application of sophisticated analytical techniques. These methods are crucial for the detection, quantification, and structural elucidation of these complex molecules during total synthesis, biosynthetic studies, and mechanistic investigations.

The total synthesis of this compound and its N-analogues has necessitated the use of a suite of analytical tools to confirm the structure and stereochemistry of the synthesized compounds. researchgate.netnih.gov Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H-NMR) and carbon-13 (¹³C-NMR) analysis, are indispensable for determining the intricate bicyclic perhydrofuropyran structure. nih.govresearchgate.net Mass spectrometry, particularly Fast Atom Bombardment (FAB) mass spectrometry, has also been employed for accurate molecular weight determination and structural confirmation. nih.gov

For the analysis of this compound and related compounds from fermentation broths and in biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and sensitive technique. oup.com The development of specific LC-MS methods, potentially utilizing high-resolution mass spectrometry, would enable precise quantification and identification of this compound and its metabolites in complex samples. This is exemplified by the use of LC-MS for the analysis of other nucleoside antibiotics like oxazinomycin, where it was used to separate and identify the compound from culture extracts. oup.com

Future research will likely focus on developing more sensitive and high-throughput analytical methods. This could include the use of advanced NMR techniques for in-cell structural studies, the development of specific immunoassays for rapid detection, and the application of imaging mass spectrometry to visualize the distribution of this compound within fungal cells and infected plant tissues. These novel analytical approaches will be instrumental in accelerating research into the biosynthesis, mechanism of action, and potential applications of this promising antifungal compound.

Analytical Technique Application in this compound Research Reference
¹H-NMR and ¹³C-NMR SpectroscopyStructural elucidation during total synthesis. nih.govresearchgate.net nih.govresearchgate.net
Fast Atom Bombardment (FAB) Mass SpectrometryMolecular weight determination and structural confirmation. nih.gov nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)Separation and identification from complex mixtures. oup.com oup.com

Conclusion and Future Perspectives

Summary of Key Academic Contributions Regarding Malayamycin A

The study of this compound has yielded several pivotal academic insights. It was first isolated from the soil bacterium Streptomyces malaysiensis and identified as a novel bicyclic C-nucleoside. researchgate.netclockss.orgnih.gov Its structure is distinguished by a perhydrofuropyran "sugar" core, a departure from the more common monocyclic pentofuranosyl or hexopyranosyl moieties found in other nucleosides. researchgate.net A landmark achievement in the field was the total synthesis of this compound, first reported by the Hanessian group, which provided a route to produce the molecule and its analogues for further study. clockss.orgcapes.gov.brsynarchive.com

Significant research has been dedicated to understanding its biological activity. This compound exhibits a broad spectrum of bioactivity, including antiviral, anticancer, and antifungal properties. researchgate.netnih.govcam.ac.uk Its most well-documented and potent effect is against phytopathogenic fungi. researchgate.net Specifically, it is a powerful inhibitor of sporulation in Stagonospora nodorum, the fungus responsible for Stagonospora nodorum blotch disease in wheat, making it a promising candidate for crop protection. researchgate.netnih.govscilit.comresearchgate.net

Furthermore, the biosynthetic pathway of this compound has been successfully characterized through genome mining of Streptomyces malaysiensis and Streptomyces chromofuscus. nih.govcam.ac.uk Key discoveries include the identification of 5'-pseudouridine monophosphate (5'-Ψ-MP) as a crucial precursor, which is formed by the pseudouridine (B1679824) synthase MalD. nih.govacs.org Another key enzyme, the enoylpyruvyltransferase MalO, was found to act almost exclusively on this C-nucleoside precursor. nih.gov This understanding has enabled the use of biosynthetic engineering to create non-natural analogues, such as N-malayamycin. nih.gov

Identification of Remaining Research Gaps

Despite the progress made, significant gaps in the knowledge surrounding this compound persist.

Detailed Mechanism of Action: The most critical research gap is the elucidation of the precise molecular mechanism of action. researchgate.netclockss.org While it is known to inhibit fungal sporulation, the specific cellular target and the biochemical pathway it disrupts remain largely unknown. nih.gov A gene, designated Mrg1 (malayamycin response gene), was found to be upregulated in response to the compound, but studies have shown it is not the primary target responsible for the inhibition of sporulation. nih.govresearchgate.net Identifying the direct molecular target is essential for understanding its potent antifungal activity.

Complete Enzymatic Pathway Characterization: While the general biosynthetic pathway has been outlined, the detailed catalytic mechanisms of all involved enzymes have not been fully elucidated. iitdh.ac.in A deeper investigation into the structural biology and enzymatic kinetics of the biosynthetic machinery could reveal novel biochemical transformations and provide tools for chemoenzymatic synthesis. royalsocietypublishing.org

Exploration of Broader Bioactivities: The antiviral and anticancer activities of this compound are frequently mentioned but remain underexplored. researchgate.netnih.gov Systematic studies to identify the specific viruses and cancer cell lines susceptible to this compound, and the mechanisms behind these activities, are currently lacking.

Outlook for this compound as a Research Tool and Potential Chemical Lead Compound

This compound holds considerable promise both as a tool for basic research and as a template for developing new therapeutic agents and agrochemicals.

As a Research Tool: Its specific and potent inhibition of sporulation makes this compound a valuable chemical probe to investigate the genetic and molecular pathways governing fungal development, differentiation, and pathogenesis. nih.gov The enzymes from its biosynthetic pathway, such as MalD and MalO, are also valuable tools for synthetic biology, enabling the production of novel C-nucleosides. nih.govacs.org

As a Lead Compound: this compound has demonstrated efficacy against a range of plant pathogens in greenhouse studies. researchgate.netresearchgate.net Its unique structure serves as an excellent scaffold for medicinal chemistry and agrochemical development. Synthetic analogues have already shown significant potential; for instance, 1-cytosinyl-N-malayamycin was identified as a potent fungicide and was targeted for large-scale commercial development. researchgate.net This validates this compound as a strong lead compound for creating next-generation fungicides to address agricultural diseases. clockss.orgresearchgate.net

Interdisciplinary Collaboration Opportunities in this compound Research

Maximizing the scientific and commercial potential of this compound will require synergistic collaborations across multiple disciplines.

Chemical Biology and Molecular Biology: A joint effort between synthetic organic chemists and molecular biologists is crucial to unravel the compound's mechanism of action. Chemists can design and synthesize molecular probes and analogues, which biologists can then use in cellular and enzymatic assays to identify the biological target. iitdh.ac.in

Synthetic Biology and Metabolic Engineering: The elucidated biosynthetic pathway provides a fertile ground for collaboration between geneticists and chemists. By engineering the Streptomyces host strains, it may be possible to produce novel Malayamycin derivatives with improved potency, altered specificity, or enhanced stability. nih.govacs.org

Structural Biology and Computational Chemistry: To rationally design more effective analogues, it is imperative to understand how this compound interacts with its target at an atomic level. This necessitates a collaboration between structural biologists, to solve the crystal structure of the compound bound to its target protein, and computational chemists, to model these interactions and guide the synthesis of new inhibitors. researchgate.net

Agrochemistry and Plant Pathology: Translating the promise of this compound and its derivatives into real-world agricultural solutions requires a partnership between chemists and plant pathologists. This would involve the formulation of stable compounds and their evaluation in field trials against a broad spectrum of crop diseases to determine their efficacy, optimal application, and environmental impact. clockss.orgresearchgate.net

Q & A

Q. What experimental strategies are recommended for isolating and characterizing Malayamycin A from natural sources?

To isolate this compound, researchers should prioritize bioassay-guided fractionation combined with high-resolution chromatographic techniques (e.g., HPLC-UV/LC-MS). Structural elucidation requires NMR spectroscopy (1H, 13C, 2D-COSY) and comparison with published spectral databases. For purity validation, use mass spectrometry (HRMS) and X-ray crystallography if crystalline forms are obtainable .

Q. How should researchers design dose-response experiments to evaluate this compound’s bioactivity?

Adopt a multi-concentration approach (e.g., 0.1–100 μM) with triplicate measurements to establish IC50/EC50 values. Include positive controls (e.g., known inhibitors) and negative controls (solvent-only) to validate assay specificity. Use nonlinear regression models (e.g., GraphPad Prism) for curve fitting and statistical analysis .

Q. What criteria are essential for validating this compound’s stability in biological assays?

Assess stability under physiological conditions (pH 7.4, 37°C) over 24–72 hours using LC-MS to monitor degradation products. Include time-course experiments and compare activity retention via bioassays. Document buffer composition and storage conditions to ensure reproducibility .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved?

Contradictions often arise from assay-specific variables (e.g., cell line selection, incubation time). Address this by:

  • Replicating experiments across multiple models (e.g., primary cells vs. immortalized lines).
  • Employing orthogonal assays (e.g., CRISPR knockouts, pull-down assays) to confirm target engagement.
  • Performing meta-analyses of published data to identify contextual factors (e.g., oxygen tension, serum concentration) .

Q. What methodologies are optimal for studying this compound’s in vivo pharmacokinetics and toxicity?

Use rodent models with intravenous/oral administration to measure plasma half-life (t1/2), bioavailability (AUC), and tissue distribution via LC-MS/MS. For toxicity, conduct histopathology, serum biochemistry (ALT, AST), and hematological profiling. Apply the FDA’s Guidance for Industry on preclinical toxicity testing to ensure regulatory alignment .

Q. How can researchers identify off-target effects of this compound in complex biological systems?

Implement chemoproteomics (e.g., thermal shift assays, affinity-based pull-downs) combined with SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) for unbiased target identification. Validate hits using RNAi or CRISPR-Cas9 knockouts and assess phenotypic rescue .

Q. What approaches are recommended for elucidating this compound’s structure-activity relationship (SAR)?

Synthesize analogs via semi-synthesis or total synthesis, focusing on modifying key functional groups (e.g., hydroxyl, epoxide). Test analogs in bioassays and correlate activity with structural features using QSAR (Quantitative SAR) models. Utilize molecular docking to predict binding interactions with putative targets .

Methodological Frameworks for Research Design

Q. How should researchers formulate hypotheses about this compound’s therapeutic potential?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasible: Ensure access to sufficient compound quantities and validated assays.
  • Novel: Compare with existing literature to identify underexplored mechanisms (e.g., synergy with standard therapies).
  • Ethical: Adhere to institutional guidelines for in vivo studies .

Q. What statistical methods are critical for analyzing this compound’s synergistic effects in combination therapies?

Use the Chou-Talalay combination index (CI) method to quantify synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1). Validate results with Bliss independence models and dose-matrix assays .

Data Reporting and Validation

Q. How should researchers address variability in this compound’s bioactivity across studies?

  • Disclose experimental conditions in detail (e.g., cell passage number, serum batch).
  • Perform power analyses to determine sample size adequacy.
  • Use public repositories (e.g., ChEMBL, PubChem) to cross-reference bioactivity data .

Q. What guidelines ensure reproducibility in this compound research?

Follow the ARRIVE 2.0 checklist for in vivo studies and MIAME standards for microarray data. Publish raw data (e.g., NMR spectra, dose-response curves) in supplementary materials or repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.